molecular formula C7H10N2O2 B13960205 methyl 1-ethyl-1H-imidazole-2-carboxylate

methyl 1-ethyl-1H-imidazole-2-carboxylate

Cat. No.: B13960205
M. Wt: 154.17 g/mol
InChI Key: PMQJBJILTZQHNC-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-1H-imidazole-2-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the first position, an ethyl group at the second position, and a carboxylate ester functional group at the second position of the imidazole ring. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

methyl 1-ethylimidazole-2-carboxylate

InChI

InChI=1S/C7H10N2O2/c1-3-9-5-4-8-6(9)7(10)11-2/h4-5H,3H2,1-2H3

InChI Key

PMQJBJILTZQHNC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C(=O)OC

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can yield imidazole-2-carboxaldehyde derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon positions of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methyl and ethyl groups, along with the carboxylate ester, allows for versatile functionalization and application in various fields .

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